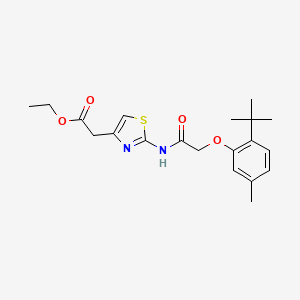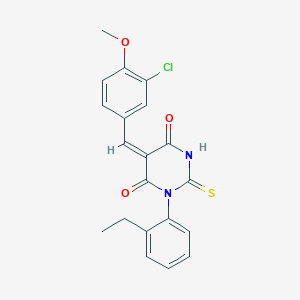
(5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of thioxodihydropyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and ketones with thiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
作用机制
The mechanism of action of (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (5E)-5-(3-chlorobenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-(4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-(3-chloro-4-methoxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-(3-chloro-4-methoxybenzylidene)-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloro and methoxy groups on the benzylidene moiety, along with the ethyl group on the phenyl ring, can influence its interaction with molecular targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-13-6-4-5-7-16(13)23-19(25)14(18(24)22-20(23)27)10-12-8-9-17(26-2)15(21)11-12/h4-11H,3H2,1-2H3,(H,22,24,27)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKKWOYFTNNKKR-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Cl)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
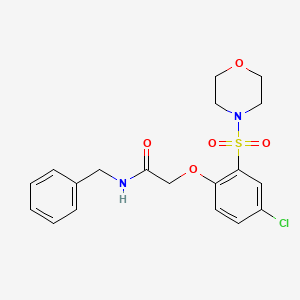
![1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol](/img/structure/B5070060.png)
![5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5070065.png)
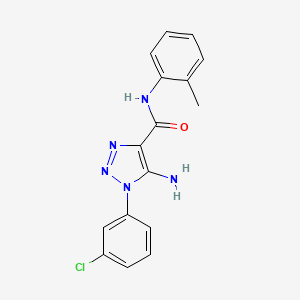
![4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B5070086.png)
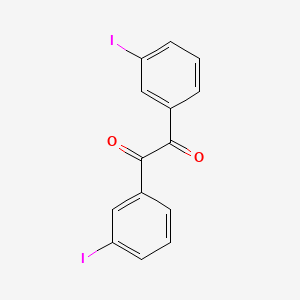
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)
![Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B5070129.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)
